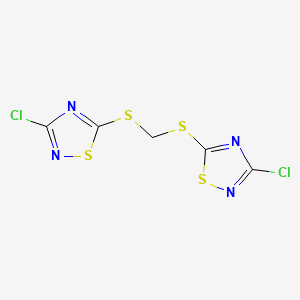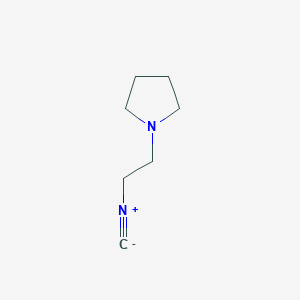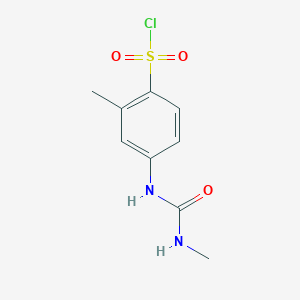![molecular formula C14H15NOS B1597784 4-[4-(terc-butil)-1,3-tiazol-2-il]benzaldehído CAS No. 175202-78-5](/img/structure/B1597784.png)
4-[4-(terc-butil)-1,3-tiazol-2-il]benzaldehído
Descripción general
Descripción
“4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde” is likely a compound containing a thiazole ring, which is a type of heterocyclic compound. The “tert-Butyl” indicates a tertiary butyl group attached to the thiazole ring, and “benzaldehyde” suggests the presence of a benzene ring with an aldehyde functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. The tert-butyl group could be introduced through a substitution reaction, and the benzaldehyde group could be formed through a formylation reaction .Molecular Structure Analysis
The molecular structure would likely feature a thiazole ring attached to a benzene ring via a single bond, with the aldehyde group (-CHO) attached to the benzene ring and the tert-butyl group attached to the thiazole ring .Chemical Reactions Analysis
As an aromatic compound, it could undergo electrophilic aromatic substitution reactions. The presence of the aldehyde group also means it could participate in reactions typical of carbonyl compounds, such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the aldehyde group could make it a polar molecule, and the aromatic rings could contribute to its stability and rigidity .Aplicaciones Científicas De Investigación
Síntesis farmacéutica
4-[4-(terc-butil)-1,3-tiazol-2-il]benzaldehído: es un intermedio valioso en la síntesis de compuestos farmacéuticos. Su motivo estructural se encuentra en varios medicamentos, incluidos aquellos con propiedades antifúngicas, antirretrovirales y antitumorales . El anillo tiazol, en particular, es un componente crítico en la síntesis de derivados de penicilina isoxazolil, que son importantes en el desarrollo de nuevos antibióticos .
Actividad antitumoral
Los derivados del tiazol, incluidos los relacionados con 4-(4-terc-butil-1,3-tiazol-2-il)benzaldehído, se han estudiado por su potencial actividad antitumoral y citotóxica. Estos compuestos han mostrado resultados prometedores en la inhibición del crecimiento de varias líneas celulares cancerosas, incluido el cáncer de próstata .
Inhibición enzimática
Este compuesto se ha utilizado en estudios cinéticos para evaluar las constantes de inhibición de la tirosinasa de champiñones, una enzima involucrada en la producción de melanina. Al estudiar la inhibición de la tirosinasa, los investigadores pueden desarrollar tratamientos para afecciones como la hiperpigmentación .
Actividad antimicrobiana
El anillo tiazol es conocido por sus propiedades antimicrobianas. Los compuestos derivados de 4-(4-terc-butil-1,3-tiazol-2-il)benzaldehído pueden ser agentes antimicrobianos potentes, que son cruciales en la lucha contra las bacterias resistentes a los medicamentos .
Investigación química
En la investigación química, este compuesto sirve como bloque de construcción para la síntesis de moléculas más complejas. Se utiliza en la formación de bases de Schiff, que son esenciales en varias reacciones químicas y diseños potenciales de fármacos .
Industria de aromas y fragancias
Más allá de sus aplicaciones en medicina e investigación, 4-(4-terc-butil-1,3-tiazol-2-il)benzaldehído también es un intermedio en la síntesis de compuestos utilizados en la industria de aromas y fragancias. Su capacidad para impartir propiedades aromáticas distintas lo hace valioso en este campo .
Química agrícola
Los derivados del tiazol se utilizan en la síntesis de fungicidas y pesticidas. Su actividad biológica los hace efectivos para proteger los cultivos de diversas enfermedades fúngicas y plagas .
Ciencia de materiales
En la ciencia de los materiales, se exploran los compuestos basados en tiazol por sus propiedades conductoras. Son candidatos potenciales para su uso en semiconductores orgánicos, que son fundamentales en el desarrollo de dispositivos electrónicos flexibles .
Mecanismo De Acción
Target of Action
It is known to be an important intermediate for the synthesis of medicines, dyes, flavor, and fragrance compounds .
Mode of Action
It is reported to be formed during the partial oxidation of 4-tert-butyltoluene by hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate .
Biochemical Pathways
It is suitable for use in a kinetic study to evaluate the kinetic constants (ki) for inhibition of mushroom tyrosinase by 4-substituted benzaldehydes .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-tert-butyl-1,3-thiazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-14(2,3)12-9-17-13(15-12)11-6-4-10(8-16)5-7-11/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKIVYFYAIKVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381164 | |
| Record name | 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-78-5 | |
| Record name | 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Methylsulfanyl-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B1597703.png)













